

Minimizing Meletimide-induced cellular toxicity

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Compound of Interest

Compound Name: Meletimide
CAS No.: 14745-50-7
Cat. No.: B079972

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Technical Support Center: Minimizing **Meletimide**-Induced Cellular Toxicity

Executive Summary: The Meletimide Challenge

Current Status: Active Compound Class: Muscarinic Acetylcholine Receptor Antagonist (Benzetimide derivative) Key Structural Liability: Glutarimide ring hydrolysis & Cationic Amphiphilic nature.

Welcome to the Technical Support Center. You are likely visiting this page because your **Meletimide** (CAS: 14745-50-7) experiments are showing inconsistent viability data, unexpected cell death, or precipitation in media. While **Meletimide** is a potent tool for interrogating cholinergic signaling, its physicochemical properties present two distinct toxicity vectors: hydrolytic instability and lysosomotropic accumulation.

This guide synthesizes pharmacological principles with practical troubleshooting to isolate specific receptor activity from off-target cytotoxicity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Physicochemical Stability & Preparation

Q1: My **Meletimide** stock solution turned cloudy/yellow, and my IC50 values are shifting. Is the compound degrading? A: Yes, this is a classic signature of glutarimide ring opening.

- The Mechanism: **Meletimide** contains a glutarimide moiety (similar to thalidomide). This ring is highly susceptible to spontaneous hydrolysis in aqueous, alkaline, or even neutral conditions over time. The hydrolysis product is not only inactive (shifting your IC50 rightward) but can be locally cytotoxic due to pH shifts or precipitation.
- The Fix:
 - Solvent: Reconstitute only in anhydrous DMSO. Avoid ethanol, as it can promote transesterification/ring opening over long storage.
 - Storage: Store aliquots at -80°C. Never freeze-thaw more than twice.
 - In-Assay: Do not pre-incubate **Meletimide** in culture media (pH 7.4) for >1 hour before adding to cells. The half-life of the glutarimide ring at pH 7.4 can be surprisingly short (<24 hours).

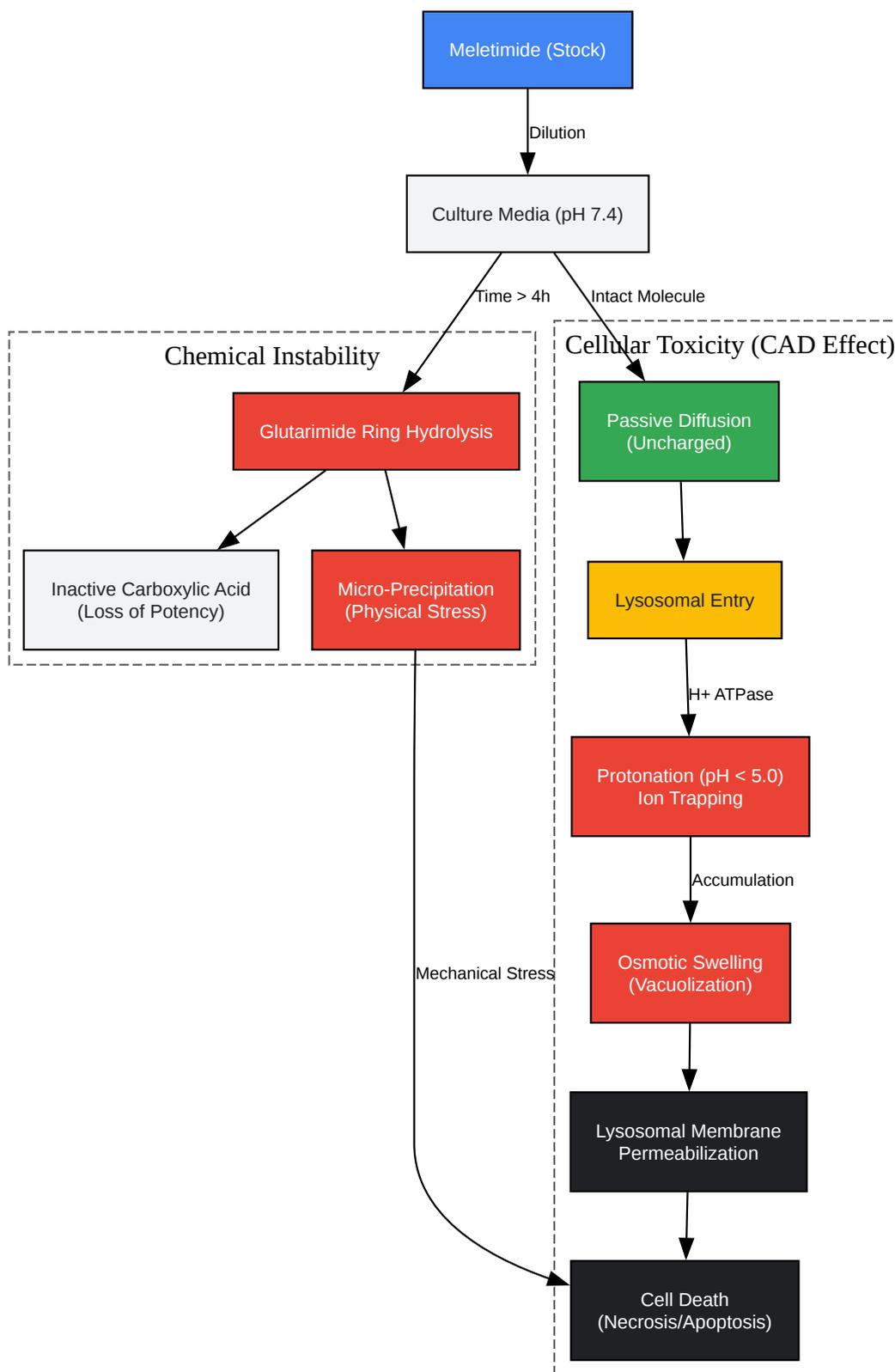
Q2: I see vacuolization in my cells after 4 hours of treatment. Is this apoptosis? A: Likely not. This is Cationic Amphiphilic Drug (CAD)-induced phospholipidosis, a non-specific toxicity.

- The Mechanism: **Meletimide** possesses a hydrophobic backbone and a basic piperidine nitrogen. It freely permeates the cell membrane but becomes protonated and trapped within the acidic environment of the lysosome (pH 4.5–5.0). This "ion trapping" causes osmotic swelling (vacuolization) and eventual lysosomal membrane permeabilization (LMP), leading to cell death.
- The Fix:
 - Concentration Cap: Establish a "Sub-Lytic Threshold." For most epithelial lines, **Meletimide** concentrations >10 µM trigger rapid lysosomal swelling.
 - Validation: Co-treat with Bafilomycin A1 (10 nM). If the toxicity is lysosomotropic, Bafilomycin (which inhibits the vacuolar H⁺-ATPase) will prevent acidification, stop **Meletimide** trapping, and rescue the phenotype.

Part 2: Mechanistic Visualization

Understanding the dual-threat of **Meletimide** toxicity is critical for experimental design.

Figure 1: The **Meletimide** Toxicity Cascade Caption: Pathway illustrating the dual toxicity vectors: Glutarimide hydrolysis (chemical) and Lysosomotropic trapping (cellular).



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Part 3: Validated Experimental Protocols

Protocol A: Determination of the "Safe Window" (Therapeutic Index)

Objective: To define the concentration range where specific muscarinic antagonism occurs without lysosomal toxicity.

Materials:

- **Meletimide** (Stock: 10 mM in DMSO).
- Positive Control: Atropine (Reference antagonist).
- Negative Control: DMSO vehicle.
- Assay: CellTiter-Glo (ATP) or LDH Release (Membrane integrity).

Step-by-Step:

- Preparation: Prepare a 1:3 serial dilution of **Meletimide** in media ranging from 100 μ M down to 1 nM.
- Seeding: Seed cells (e.g., CHO-K1 or SH-SY5Y) at 5,000 cells/well in 96-well plates. Allow 24h attachment.
- Exposure: Add compounds.^{[1][2]}
 - Critical Step: Limit exposure time to 6-12 hours if measuring receptor antagonism. Prolonged exposure (>24h) favors hydrolytic degradation and non-specific toxicity.
- Microscopy Check (4h): Inspect for vacuolization.
 - Pass: Clear cytoplasm.
 - Fail: "Foamy" cytoplasm (indicates lysosomal trapping).

- Readout: Measure viability.
- Calculation: Calculate the (Toxic Dose 50).
 - Guidance: If your functional (receptor blockade) is < 100 nM, and your is > 10 μ M, you have a workable window. If is < 1 μ M, consider using a pulse-chase protocol.

Protocol B: The "Pulse-Chase" Dosing Strategy

Use this if long-term inhibition is required but toxicity is high.

- Pulse: Treat cells with **Meletimide** for 1 hour.
 - Rationale: **Meletimide** is lipophilic and binds receptors rapidly.
- Wash: Aspirate media and wash 2x with warm PBS.
- Chase: Add fresh, drug-free media.
 - Rationale: High affinity antagonists often have slow off-rates (). The receptor remains blocked, but the free drug (which causes lysosomal toxicity) is removed.

Part 4: Data Summary & Specifications

Table 1: Physicochemical Profile & Handling

Parameter	Specification	Impact on Toxicity
Molecular Weight	376.5 g/mol	Moderate lipophilicity facilitates rapid cell entry.
pKa (Calculated)	~8.5 (Piperidine N)	High Risk: Basic enough to protonate in lysosomes (pH 5), driving accumulation.
LogP	~3.5	High Risk: High membrane permeability increases intracellular concentration.
Stability (pH 7.4)	hrs	Hydrolysis leads to dosing uncertainty and potential precipitate toxicity.
Solubility	DMSO (>20 mg/mL)	Warning: Precipitates rapidly in PBS if >100 μ M.

Table 2: Troubleshooting Matrix

Observation	Probable Cause	Corrective Action
Yellowing of stock	Oxidation/Hydrolysis	Discard. Prepare fresh in anhydrous DMSO under .
Foamy Cells	Lysosomotropism	Reduce concentration <10 μ M; Co-treat with Bafilomycin A1 to confirm.
Precipitate in well	Low Aqueous Solubility	Predilute in serum-free media; Vortex immediately; Do not exceed solubility limit.
Loss of Potency	Ring Hydrolysis	Prepare working solutions immediately before addition. Do not store diluted media.

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